molecular formula C17H16N2O3 B8751934 1H-Isoindole-1,3(2H)-dione, 2-[3-(4-aminophenoxy)propyl]- CAS No. 100840-50-4

1H-Isoindole-1,3(2H)-dione, 2-[3-(4-aminophenoxy)propyl]-

Cat. No. B8751934
M. Wt: 296.32 g/mol
InChI Key: SGFOGHSPQRYIEQ-UHFFFAOYSA-N
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Patent
US05877196

Procedure details

A solution of 10.0 g of N-[4-[3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)propoxy]phenyl]acetamide (Example 94) in 500 ml of ethanol is treated with 100 ml of HCl and refluxed for 8 hours and allowed to stand at room temperature for 18 hours. The precipitate is collected, washed with 50 ml of ethanol and air dried to give 8.6 g of solid as the hydrochloride salt. A 1.5 g sample is crystallized from ethanol: water to give 1.2 g of the HCl salt of the title compound, m.p. 250°-260° C.
Name
N-[4-[3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)propoxy]phenyl]acetamide
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4](=[O:11])[N:3]1[CH2:12][CH2:13][CH2:14][O:15][C:16]1[CH:21]=[CH:20][C:19]([NH:22]C(=O)C)=[CH:18][CH:17]=1.Cl>C(O)C>[NH2:22][C:19]1[CH:20]=[CH:21][C:16]([O:15][CH2:14][CH2:13][CH2:12][N:3]2[C:2](=[O:1])[C:10]3[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=3)[C:4]2=[O:11])=[CH:17][CH:18]=1

Inputs

Step One
Name
N-[4-[3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)propoxy]phenyl]acetamide
Quantity
10 g
Type
reactant
Smiles
O=C1N(C(C2=CC=CC=C12)=O)CCCOC1=CC=C(C=C1)NC(C)=O
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 8 hours
Duration
8 h
CUSTOM
Type
CUSTOM
Details
The precipitate is collected
WASH
Type
WASH
Details
washed with 50 ml of ethanol and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
NC1=CC=C(OCCCN2C(C3=CC=CC=C3C2=O)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 8.6 g
YIELD: CALCULATEDPERCENTYIELD 98.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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